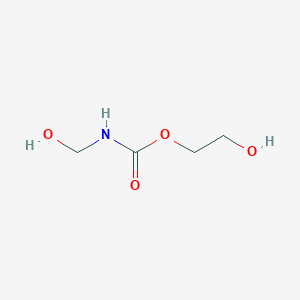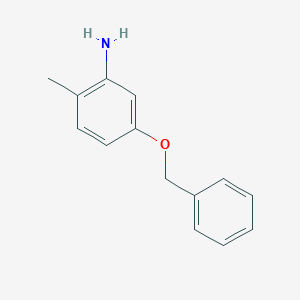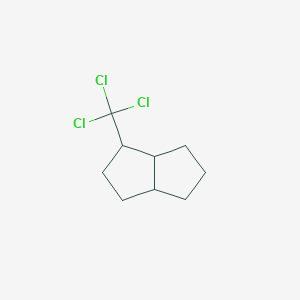
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one, also known as DCB, is a synthetic compound used in various scientific research applications. It belongs to the class of benzoxazinone derivatives and has been found to exhibit a range of biological activities.
作用機序
The mechanism of action of 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress. This compound has also been found to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and mediators, such as TNF-α, IL-1β, and COX-2. This compound has also been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation and tumor growth. Furthermore, this compound has been found to induce the expression of various antioxidant enzymes, such as SOD and catalase, and inhibit the production of reactive oxygen species (ROS).
実験室実験の利点と制限
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has several advantages for lab experiments. It is a stable compound, easy to synthesize, and has been extensively studied for its various biological activities. However, this compound also has some limitations. It has been found to exhibit low solubility in water, which can limit its use in certain experiments. Furthermore, this compound has been found to exhibit cytotoxicity at higher concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for research on 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects.
合成法
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one can be synthesized using various methods, including the reaction of 2,4-dichlorophenyl isocyanate with 2-aminophenol or the reaction of 2,4-dichlorophenyl isocyanate with salicylic acid. The latter method has been found to be more efficient and yields a higher purity of this compound. The synthesis of this compound involves several steps, including the formation of an intermediate compound, which is then treated with a base to yield the final product.
科学的研究の応用
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has been extensively used in scientific research for its various biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Furthermore, this compound has been found to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases.
特性
| 18730-23-9 | |
分子式 |
C14H7Cl2NO2 |
分子量 |
292.1 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H7Cl2NO2/c15-8-5-6-9(11(16)7-8)13-17-12-4-2-1-3-10(12)14(18)19-13/h1-7H |
InChIキー |
YWQTVPKMHTXBSN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl |
同義語 |
2-(2,4-Dichlorophenyl)-4H-3,1-benzoxazin-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


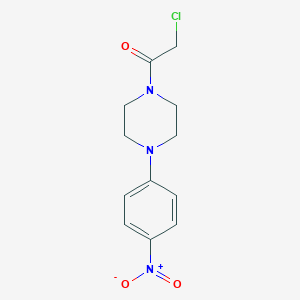
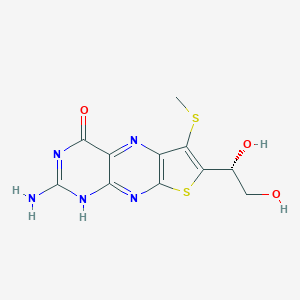

![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)
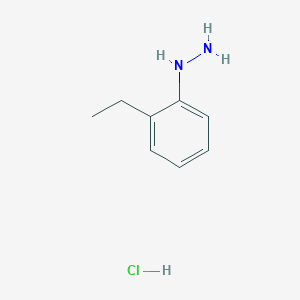
![Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-](/img/structure/B99879.png)
